K-Ras(G12C) inhibitor 9

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

K-Ras(G12C) 抑制剂 9 是一种小分子,专门针对 K-Ras(G12C) 突变,这是一种在各种癌症中常见的致癌驱动因素,特别是非小细胞肺癌 (NSCLC)。 该化合物是一种不可逆的变构抑制剂,与 K-Ras 蛋白中突变的半胱氨酸残基结合,从而抑制其活性并阻止促进癌细胞增殖的下游信号通路 .

准备方法

合成路线和反应条件

K-Ras(G12C) 抑制剂 9 的合成涉及多个步骤,包括形成关键中间体和最终偶联反应。合成路线通常从制备核心支架开始,然后进行官能团修饰以引入必要的化学基团。 常见的反应条件包括使用有机溶剂、催化剂和受控温度,以确保最终产物的产率高且纯度高 .

工业生产方法

K-Ras(G12C) 抑制剂 9 的工业生产涉及将实验室合成规模化到更大的规模,同时保持化合物的质量和一致性。 此过程通常包括优化反应条件、纯化技术和质量控制措施,以确保化合物符合药物使用的监管标准 .

化学反应分析

反应类型

K-Ras(G12C) 抑制剂 9 会经历各种化学反应,包括:

常用试剂和条件

在 K-Ras(G12C) 抑制剂 9 的合成和反应中使用的常用试剂包括有机溶剂,如二甲基亚砜 (DMSO),催化剂,如钯,以及碱,如三乙胺。 反应条件通常涉及受控温度和惰性气氛,以防止降解 .

主要产物

K-Ras(G12C) 抑制剂 9 与 K-Ras 蛋白反应的主要产物是共价修饰的 K-Ras 蛋白,该蛋白被失活,无法促进癌细胞生长 .

科学研究应用

K-Ras(G12C) 抑制剂 9 具有多种科学研究应用,包括:

作用机制

K-Ras(G12C) 抑制剂 9 通过与 K-Ras 蛋白第 12 位的半胱氨酸残基共价结合发挥其作用。这种结合发生在蛋白质的开关 II 口袋中,这对蛋白质的活性至关重要。 通过形成共价键,抑制剂将 K-Ras 蛋白锁定在非活性状态,阻止其与下游效应子相互作用,并停止驱动癌细胞增殖的信号通路 . K-Ras(G12C) 抑制剂 9 的主要分子靶点是 K-Ras(G12C) 突变蛋白,涉及的关键途径是 MAPK/ERK 信号通路 .

相似化合物的比较

K-Ras(G12C) 抑制剂 9 与其他类似化合物(如索托拉西布和阿达格拉西布)相比,这些化合物也靶向 K-Ras(G12C) 突变。 虽然所有这些抑制剂都具有相似的作用机制,但 K-Ras(G12C) 抑制剂 9 在其化学结构和结合亲和力方面是独一无二的 . 其他类似化合物包括:

生物活性

K-Ras(G12C) inhibitor 9 is a notable compound in the ongoing battle against cancers driven by the K-Ras G12C mutation, particularly non-small cell lung cancer (NSCLC). This compound acts as an allosteric inhibitor, targeting the mutated form of the K-Ras protein, which is implicated in various malignancies. The biological activity of this compound has been investigated through various studies, revealing its mechanisms of action, efficacy, and potential resistance pathways.

This compound binds covalently to the cysteine residue at position 12 of the K-Ras protein, stabilizing it in an inactive GDP-bound state. This action effectively inhibits nucleotide exchange and prevents the activation of downstream signaling pathways that promote cell proliferation and survival. The binding occurs in an allosteric site adjacent to the switch II region of the protein, which is crucial for its functional activity.

Key Mechanistic Insights

- Covalent Binding : The inhibitor forms a stable bond with the G12C mutant, locking it in an inactive conformation.

- Inhibition of Nucleotide Exchange : By preventing the conversion of GDP to GTP, this compound disrupts RAS-effector interactions essential for oncogenic signaling.

- Impact on Signaling Pathways : Studies have shown that treatment with this inhibitor leads to decreased phosphorylation of ERK1/2 and other downstream targets such as S6 and AKT, indicating effective blockade of RAS-mediated signaling pathways .

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits potent antiproliferative activity against cancer cell lines harboring the G12C mutation. For example, in assays using NCI-H2228 cells (which express wild-type KRAS), significant reductions in cell viability were observed following treatment with this compound over a 72-hour period .

In Vivo Efficacy

The efficacy of this compound has also been evaluated in xenograft models. In studies where this inhibitor was administered to mice with KRAS G12C-bearing tumors, a notable reduction in tumor size was recorded, supporting its potential for clinical application .

Comparative Efficacy

A comparative analysis with other KRAS G12C inhibitors such as AMG-510 and MRTX849 shows that while all these compounds share similar mechanisms, their pharmacokinetic profiles and potency can vary significantly. For instance:

| Compound | Mechanism | Efficacy (In Vivo) | Half-Life (h) | Oral Bioavailability (%) |

|---|---|---|---|---|

| This compound | Allosteric Inhibition | Significant Tumor Reduction | TBD | TBD |

| AMG-510 | Covalent Binding | Tumor Regression | 25 | >60 |

| MRTX849 | Covalent Binding | Tumor Regression | 25 | TBD |

Resistance Mechanisms

Despite the promising activity of this compound, resistance mechanisms have emerged that limit its long-term efficacy. Research indicates several adaptive responses that cancer cells may employ:

- Activation of Upstream Signaling : Receptor tyrosine kinases (RTKs) can be upregulated, leading to reactivation of RAS signaling pathways even in the presence of inhibitors .

- Mutational Changes : Secondary mutations within the KRAS gene or alterations in other components of the signaling pathway can confer resistance to treatment.

- Compensatory Pathways : Activation of alternative pathways such as PI3K/AKT or MEK may allow cancer cells to bypass RAS inhibition entirely.

Case Studies and Clinical Implications

Clinical trials have begun to explore combinations of K-Ras(G12C) inhibitors like this compound with other targeted therapies or immunotherapies. For example:

- Combination Therapy with MEK Inhibitors : Trials combining K-Ras(G12C) inhibitors with MEK inhibitors have shown enhanced antitumor activity compared to monotherapy .

- Immunotherapy Synergy : Studies indicate that combining KRAS inhibitors with PD-1 inhibitors may yield improved outcomes in patients with KRAS G12C mutations .

属性

IUPAC Name |

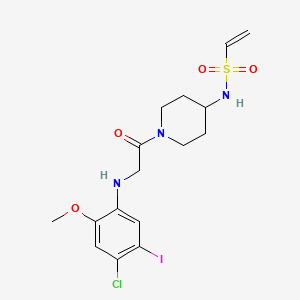

N-[1-[2-(4-chloro-5-iodo-2-methoxyanilino)acetyl]piperidin-4-yl]ethenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClIN3O4S/c1-3-26(23,24)20-11-4-6-21(7-5-11)16(22)10-19-14-9-13(18)12(17)8-15(14)25-2/h3,8-9,11,19-20H,1,4-7,10H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGUSBCDCZNBNQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NCC(=O)N2CCC(CC2)NS(=O)(=O)C=C)I)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClIN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。